molecular formula C19H22N4O5 B11484676 1-(tert-butyl)-7'-nitro-2',3',3a',5'-tetrahydro-1H,1'H-spiro[pyrimidine-5,4'-pyrrolo[1,2-a]quinoline]-2,4,6(3H)-trione

1-(tert-butyl)-7'-nitro-2',3',3a',5'-tetrahydro-1H,1'H-spiro[pyrimidine-5,4'-pyrrolo[1,2-a]quinoline]-2,4,6(3H)-trione

Cat. No.: B11484676
M. Wt: 386.4 g/mol
InChI Key: HRQLXSMHQYLFTO-UHFFFAOYSA-N
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Description

1-(tert-butyl)-7’-nitro-2’,3’,3a’,5’-tetrahydro-1H,1’H-spiro[pyrimidine-5,4’-pyrrolo[1,2-a]quinoline]-2,4,6(3H)-trione is a complex organic compound characterized by its unique spiro structure, which involves a pyrimidine ring fused to a pyrroloquinoline system. The presence of a tert-butyl group and a nitro group adds to its chemical diversity, making it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butyl)-7’-nitro-2’,3’,3a’,5’-tetrahydro-1H,1’H-spiro[pyrimidine-5,4’-pyrrolo[1,2-a]quinoline]-2,4,6(3H)-trione typically involves multi-step organic reactions. The process begins with the formation of the pyrroloquinoline core, followed by the introduction of the pyrimidine ring through cyclization reactions. The tert-butyl group is usually introduced via alkylation reactions, and the nitro group is added through nitration reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-butyl)-7’-nitro-2’,3’,3a’,5’-tetrahydro-1H,1’H-spiro[pyrimidine-5,4’-pyrrolo[1,2-a]quinoline]-2,4,6(3H)-trione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: The tert-butyl group can be substituted with other alkyl or functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products:

    Reduction of the nitro group: yields the corresponding amine.

    Substitution reactions: can yield a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

1-(tert-butyl)-7’-nitro-2’,3’,3a’,5’-tetrahydro-1H,1’H-spiro[pyrimidine-5,4’-pyrrolo[1,2-a]quinoline]-2,4,6(3H)-trione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(tert-butyl)-7’-nitro-2’,3’,3a’,5’-tetrahydro-1H,1’H-spiro[pyrimidine-5,4’-pyrrolo[1,2-a]quinoline]-2,4,6(3H)-trione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The spiro structure may also play a role in its binding affinity to certain enzymes or receptors.

Comparison with Similar Compounds

  • 1-(tert-butyl)-7’-amino-2’,3’,3a’,5’-tetrahydro-1H,1’H-spiro[pyrimidine-5,4’-pyrrolo[1,2-a]quinoline]-2,4,6(3H)-trione
  • 1-(tert-butyl)-7’-chloro-2’,3’,3a’,5’-tetrahydro-1H,1’H-spiro[pyrimidine-5,4’-pyrrolo[1,2-a]quinoline]-2,4,6(3H)-trione

Uniqueness: The presence of the nitro group in 1-(tert-butyl)-7’-nitro-2’,3’,3a’,5’-tetrahydro-1H,1’H-spiro[pyrimidine-5,4’-pyrrolo[1,2-a]quinoline]-2,4,6(3H)-trione distinguishes it from its analogs, providing unique reactivity and potential biological activity. The tert-butyl group also contributes to its steric properties, affecting its chemical behavior and interactions.

Properties

Molecular Formula

C19H22N4O5

Molecular Weight

386.4 g/mol

IUPAC Name

1-tert-butyl-7'-nitrospiro[1,3-diazinane-5,4'-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline]-2,4,6-trione

InChI

InChI=1S/C19H22N4O5/c1-18(2,3)22-16(25)19(15(24)20-17(22)26)10-11-9-12(23(27)28)6-7-13(11)21-8-4-5-14(19)21/h6-7,9,14H,4-5,8,10H2,1-3H3,(H,20,24,26)

InChI Key

HRQLXSMHQYLFTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=O)C2(CC3=C(C=CC(=C3)[N+](=O)[O-])N4C2CCC4)C(=O)NC1=O

Origin of Product

United States

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